Triclabendazole-D3

Übersicht

Beschreibung

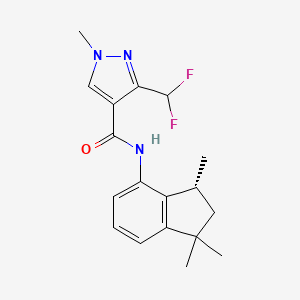

Triclabendazole-D3 is a deuterated form of triclabendazole, an anthelmintic drug primarily used to treat infections caused by liver flukes, such as fascioliasis and paragonimiasis . The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of triclabendazole due to its similar chemical properties but distinct isotopic signature .

Wirkmechanismus

Target of Action

Triclabendazole-D3 primarily targets the helminths Fasciola hepatica and Fasciola gigantica, also known as the common liver fluke and the sheep liver fluke . These parasites can infect humans following ingestion of larvae in contaminated water or food .

Mode of Action

It is generally accepted that triclabendazole and its metabolites bind to the beta-tubulin of the fluke, inhibiting the formation of microtubules . This interaction leads to a decrease in the resting membrane potential, inhibition of motility, and disruption of the surface as well as ultrastructure that include inhibition of spermatogenesis and vitelline cells .

Biochemical Pathways

This compound affects the Ras-adenylyl cyclase-protein kinase A nutrient-sensing pathway . The pharmacological inhibition of this pathway by this compound increases resistance to oxidants, heat stress, and extends the chronological life . It is suggested that this compound decreases the intracellular level of cyclic AMP by inhibiting adenylyl cyclase .

Pharmacokinetics

This compound is typically administered orally . Following a single 10-mg/kg dose of oral Triclabendazole given with a meal, peak plasma concentrations of the unchanged drug and its active sulfoxide metabolite are attained within 3–4 hours . Food enhances the absorption of Triclabendazole . The drug is metabolized through oxidation to sulfone and sulfoxide metabolites . The elimination half-life is 22–24 hours, and it is excreted mainly in feces (>95%), with a small amount in urine (2%) and milk (<1%) .

Result of Action

This compound and its metabolites are active against both the immature and mature worms of Fasciola hepatica and Fasciola gigantica helminths . The drug’s action results in the death of these parasites, effectively treating the infection .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of food enhances the absorption of the drug, impacting its bioavailability . Furthermore, the drug may be found in goat milk when given as a single dose to a lactating female goat , indicating that the drug’s action can be influenced by the physiological state of the host.

Vorbereitungsmethoden

The synthesis of triclabendazole involves several steps, starting from 3,4-dichloroaniline. The process includes acylation, nitration, hydrolysis, etherification, reduction, and cyclization . The final step involves methylation using dimethyl sulfate . This method avoids the use of hazardous materials like sodium and high-pressure reactions, making it more environmentally friendly and suitable for industrial production .

Analyse Chemischer Reaktionen

Triclabendazole undergoes several types of chemical reactions:

Oxidation: Triclabendazole is metabolized into sulfone and sulfoxide metabolites through oxidation.

Reduction: The reduction of nitro groups during synthesis is a crucial step.

Substitution: Etherification involves the substitution of hydrogen atoms with alkoxy groups.

Common reagents used in these reactions include dimethyl sulfate for methylation and various acids and bases for hydrolysis and etherification . The major products formed are the sulfone and sulfoxide metabolites, which are active against both immature and mature liver flukes .

Wissenschaftliche Forschungsanwendungen

Triclabendazole-D3 is extensively used in scientific research for various applications:

Vergleich Mit ähnlichen Verbindungen

Triclabendazole is unique among benzimidazole anthelmintics due to its chlorinated benzene ring and lack of a carbamate group . Similar compounds include:

Albendazole: Another benzimidazole anthelmintic used to treat a variety of parasitic worm infestations.

Mebendazole: Used to treat infections caused by pinworms, roundworms, and other parasites.

Thiabendazole: Primarily used to treat strongyloidiasis and cutaneous larva migrans.

Triclabendazole’s unique structure allows it to be effective against both immature and mature liver flukes, making it a preferred choice for treating fascioliasis .

Eigenschaften

IUPAC Name |

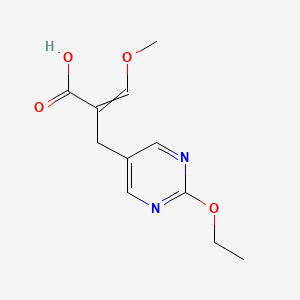

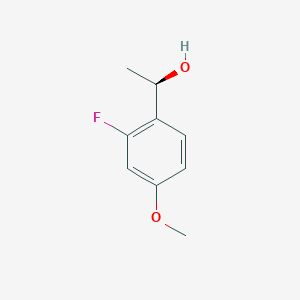

6-chloro-5-(2,3-dichlorophenoxy)-2-(trideuteriomethylsulfanyl)-1H-benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9Cl3N2OS/c1-21-14-18-9-5-8(16)12(6-10(9)19-14)20-11-4-2-3-7(15)13(11)17/h2-6H,1H3,(H,18,19)/i1D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQPDXQQQCQDHHW-FIBGUPNXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SC1=NC2=CC(=C(C=C2N1)Cl)OC3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9Cl3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101043058 | |

| Record name | Triclabendazole-(methyl-d3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1353867-93-2 | |

| Record name | Triclabendazole-(methyl-d3) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101043058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2E)-2-[(E)-3-[(1R,4S,5S,6Z,8R,11S,12R)-2,4,5,6,8,10-hexamethyl-12-tricyclo[6.3.1.04,11]dodeca-2,6,9-trienyl]-1-hydroxyprop-2-enylidene]-5,6,7,8-tetrahydropyrrolizine-1,3-dione](/img/structure/B6594737.png)